Molecular Structure and Stereochemical Configuration
The core structure of (S)-1-Boc-2-(Hydroxymethyl)piperazine is based on the six-membered piperazine heterocycle, containing two nitrogen atoms at positions 1 and 4. Key structural features include:
- A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at position 1 (N1).
- A hydroxymethyl (-CH₂OH) substituent attached to the carbon atom at position 2 (C2).
- Crucially, the carbon atom at position 2 (C2) is a stereogenic center. The designation (S) specifies the absolute stereochemical configuration at this chiral center. This configuration determines the three-dimensional spatial arrangement of the substituents around C2 and is essential for the compound's interactions in chiral environments and its use in synthesizing enantiopure target molecules. The stereochemistry arises from the tetrahedral geometry of the sp³-hybridized C2 atom bonded to four different groups: hydrogen (H), the piperazine ring carbon (C3), the ring nitrogen (N1), and the hydroxymethyl group (-CH₂OH) .
IUPAC Nomenclature and SMILES Notation
The systematic naming and simplified linear representations are defined as follows:
- IUPAC Name: (S)-tert*-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
- Rationale: The parent structure is piperazine. The principal functional group is the carboxylate ester (from the Boc group), making it the suffix ("-carboxylate"). The Boc group is specified as tert-butyl ester. The hydroxymethyl substituent is located on carbon 3 of the piperazine ring (note: in piperazine numbering, the nitrogen atoms are positions 1 and 4; the carbon between them bearing the hydroxymethyl is position 2 in common naming but position 3 in systematic IUPAC substitutive naming where N1 is the point of attachment for the carbamate). The (S) descriptor denotes the absolute configuration at the chiral center (C2 in common naming, C3 in systematic) .
- SMILES Notation: O=C(N1CC@@HCO)OC(C)(C)C
- Explanation: This canonical SMILES string represents the molecular structure linearly.
O=C(
signifies the carbonyl group of the carbamate. N1
denotes the first nitrogen of the piperazine ring. C[C@@H](CN1)CO
describes the piperazine ring atoms connected to N1: Carbon (C3), Chiral Carbon ([@@H]
denotes S-configuration relative to the SMILES ordering), Carbon (N1-C2 bond), Nitrogen (N4, closing the ring via N1
), then the Hydroxymethyl group (CO
). OC(C)(C)C
represents the tert-butoxy group (OC
connected to C
with three methyl groups (C)(C)C
). The [@@H]
chirality indicator specifies the S configuration at the chiral carbon .
Crystallographic and Spectroscopic Identification
Characterization relies heavily on spectroscopic and crystallographic techniques to confirm structure, purity, and stereochemistry.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: Provides detailed information on hydrogen atom environments, chemical shifts (δ, ppm), coupling patterns, and integration ratios. Key signals include: Boc tert-butyl singlet (~1.4-1.5 ppm), diastereotopic methylene protons of the -CH₂OH group (~3.3-3.8 ppm), methine proton on the chiral C2 center (~2.5-3.5 ppm, multiplicity depends on solvent/conformation), and complex patterns for the remaining piperazine ring protons (~2.0-3.8 ppm). The number of distinct signals confirms the molecular framework .
- ¹³C NMR: Identifies distinct carbon atom environments. Characteristic signals include: Boc carbonyl carbon (~155 ppm), Boc quaternary carbon (~80 ppm), Boc methyl carbons (~28 ppm), -CH₂OH carbon (~55-65 ppm), chiral methine carbon (C2, ~45-60 ppm), and signals for the other piperazine ring carbons .
- Infrared (IR) Spectroscopy: Reveals characteristic vibrational frequencies of functional groups. Key absorptions include: Broad O-H stretch of the alcohol (~3200-3400 cm⁻¹), strong carbonyl (C=O) stretch of the carbamate (~1690-1720 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and other fingerprint region absorptions confirming the piperazine ring and C-O/C-N bonds .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.
- Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): Typically shows the molecular ion peak [M]⁺⁺ (for EI) or [M+H]⁺ (for ESI) corresponding to the molecular formula C₁₀H₂₀N₂O₃ (MW = 216.28 g/mol). Common fragments include loss of the tert-butyl group ([M - C₄H₈]⁺⁺ or [M+H - C₄H₉]⁺, m/z ~160/159), loss of isobutene ([M - C₄H₈]⁺⁺ from Boc, m/z ~160), and loss of water ([M - H₂O]⁺⁺ or [M+H - H₂O]⁺, m/z ~198/199) .
- X-ray Crystallography: Provides definitive proof of molecular structure, bond lengths, bond angles, and absolute stereochemistry at the chiral center. Single crystals suitable for X-ray diffraction analysis confirm the (S) configuration by determining the spatial arrangement of atoms around C2 and allow precise measurement of the entire molecular geometry .
Table 1: Representative Spectroscopic Data Summary
Technique | Key Characteristic Signals / Features | Purpose/Confirmation |
---|
¹H NMR | δ ~1.45 (9H, s, Boc t-Bu); δ ~3.55 (2H, m, -CH₂OH); δ ~2.85 (1H, m, C2-H); δ ~2.5-3.8 (6H, m, ring CH₂/NH) | Molecular framework, group identification, purity |
¹³C NMR | δ ~155 (C=O); δ ~80 (Boc qC); δ ~28 (Boc CH₃); δ ~60 (-CH₂OH); δ ~55 (C2); δ ~45-50 (ring CH₂) | Carbon types, functional groups, molecular framework |
IR | ~3300 (br, O-H); ~1695 (s, C=O); ~2970, 2930 (C-H); ~1400-1200 (C-O, C-N) | O-H, C=O, C-H functional groups |
MS (ESI+) | m/z 217.2 [M+H]⁺; m/z 199.2 [M+H - H₂O]⁺; m/z 161.1 [M+H - C₄H₈]⁺ | Molecular weight, fragmentation pattern |
Comparative Analysis with Enantiomeric Derivatives
The stereochemistry at C2 is the defining difference between (S)-1-Boc-2-(Hydroxymethyl)piperazine and its enantiomer, (R)-1-Boc-2-(Hydroxymethyl)piperazine.
- Structural Identity: The two enantiomers share identical constitutional structure (atom connectivity), molecular formula (C₁₀H₂₀N₂O₃), and bonding patterns. They are non-superimposable mirror images.
- Spectroscopic Distinction (Chiral Environment): In an achiral environment (e.g., common NMR solvents without chiral agents, standard IR, MS), the spectroscopic data (chemical shifts, IR frequencies, mass fragments) for the (S) and (R) enantiomers are identical. They cannot be distinguished by these standard achiral techniques alone. However, when analyzed in a chiral environment:
- Chiral NMR Solvents/Additives: The use of chiral solvating agents (CSA) or chiral shift reagents can induce diastereomeric interactions, leading to distinct chemical shifts for corresponding protons in the (S) and (R) enantiomers in their NMR spectra .
- Chiral Chromatography: Techniques like Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) using chiral stationary phases are the primary methods for separation and quantification. The (S) and (R) enantiomers will exhibit different retention times due to their distinct interactions with the chiral selector .
- Optical Rotation: The most fundamental physical property difference. The enantiomers rotate plane-polarized light in equal magnitude but opposite directions. If the (S)-enantiomer is levorotatory ([α]ᴅ²⁵ = -X°), the (R)-enantiomer will be dextrorotatory ([α]ᴅ²⁵ = +X°) (or vice versa, depending on the specific molecule and solvent) .
- Crystallographic Distinction: Single crystal X-ray diffraction can unambiguously differentiate the enantiomers by directly visualizing the spatial arrangement (R or S) around the chiral center .
- Chemical Reactivity (Achiral Reagents): Reactivity with achiral reagents is identical. Both enantiomers undergo reactions like Boc deprotection, oxidation of the alcohol, or nucleophilic substitution at the hydroxymethyl group at the same rate and yield the same achiral products or racemic mixtures if a new chiral center is formed without stereocontrol.
- Chemical Reactivity (Chiral Reagents/Enzymes): Reactivity diverges significantly in chiral environments. Enzymes (chiral biocatalysts) or chiral chemical reagents/catalysts will react preferentially with one enantiomer over the other. This forms the basis for kinetic resolutions or asymmetric syntheses using these building blocks . Their interaction with biological targets (e.g., receptors, enzymes) is also strictly enantioselective, leading to potentially vastly different biological activities.